[3-(2,4-Dichlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] oxolane-2-carboxylate
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Overview
Description
[3-(2,4-Dichlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] oxolane-2-carboxylate is a complex organic compound that belongs to the class of chromen derivatives This compound is characterized by the presence of a chromen ring system substituted with dichlorophenyl, trifluoromethyl, and oxolane-2-carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2,4-Dichlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] oxolane-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen Ring: The chromen ring can be synthesized through a cyclization reaction involving a suitable precursor such as a phenol derivative and an aldehyde or ketone.
Introduction of Substituents: The dichlorophenyl and trifluoromethyl groups are introduced through electrophilic aromatic substitution reactions using appropriate reagents like chlorinating agents and trifluoromethylating agents.
Oxolane-2-carboxylate Addition: The final step involves the esterification of the chromen derivative with oxolane-2-carboxylic acid under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
[3-(2,4-Dichlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] oxolane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, [3-(2,4-Dichlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] oxolane-2-carboxylate is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition, antimicrobial activity, or interaction with biological macromolecules.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [3-(2,4-Dichlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] oxolane-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
Bis(2-ethylhexyl) terephthalate: A non-phthalate plasticizer used in the production of PVC plastics.
Uniqueness
[3-(2,4-Dichlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] oxolane-2-carboxylate is unique due to its combination of substituents, which confer distinct chemical and biological properties. Unlike simpler compounds, its complex structure allows for a wider range of interactions and applications, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
[3-(2,4-dichlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] oxolane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl2F3O5/c22-10-3-5-12(14(23)8-10)17-18(27)13-6-4-11(30-20(28)15-2-1-7-29-15)9-16(13)31-19(17)21(24,25)26/h3-6,8-9,15H,1-2,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZUAAOWXDKYNMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=C(O3)C(F)(F)F)C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl2F3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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